Dipotassium;quinolin-8-ol;sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-ol typically involves the cyclization of o-aminophenol with glycerol in the presence of sulfuric acid. This reaction yields quinolin-8-ol, which can then be combined with dipotassium sulfate to form dipotassium;quinolin-8-ol;sulfate .
Industrial Production Methods
Industrial production of quinolin-8-ol derivatives often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The combination with dipotassium sulfate is typically achieved through a simple mixing process, followed by crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: Quinolin-8-ol can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert quinolin-8-ol to its corresponding amine derivatives.
Substitution: Halogenation, sulfonation, and nitration are common substitution reactions involving quinolin-8-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, sulfuric acid, and nitric acid are employed for halogenation, sulfonation, and nitration, respectively.
Major Products Formed
Oxidation: Quinolin-8-one
Reduction: Aminoquinoline derivatives
Substitution: Halogenated, sulfonated, and nitrated quinoline derivatives
Scientific Research Applications
Chemistry
Quinolin-8-ol is widely used as a chelating agent for the determination of metal ions in analytical chemistry. Its ability to form stable complexes with various metal ions makes it valuable in quantitative analysis .
Biology
In biological research, quinolin-8-ol derivatives are used as fluorescent probes and sensors due to their photophysical properties. They are also studied for their antioxidant activity .
Medicine
Quinolin-8-ol and its derivatives have shown potential in medicinal chemistry, particularly as antimicrobial, anticancer, and antifungal agents. They are also being explored for their role in treating neurodegenerative diseases like Alzheimer’s .
Industry
In the industrial sector, quinolin-8-ol is used in the production of organic light-emitting diodes (OLEDs) and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of quinolin-8-ol involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and processes. This chelation disrupts the normal function of these enzymes, leading to antimicrobial and anticancer effects. Additionally, quinolin-8-ol can act as a transcription inhibitor, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
Clioquinol: A halogenated derivative with enhanced antimicrobial activity.
Nitroxoline: A nitro-substituted derivative used as an antiprotozoal drug.
Uniqueness
Dipotassium;quinolin-8-ol;sulfate is unique due to its combination of quinolin-8-ol’s chelating properties with the solubility and stability provided by dipotassium sulfate. This makes it particularly useful in applications requiring both stability and metal ion chelation .
Properties
Molecular Formula |
C9H7K2NO5S |
---|---|
Molecular Weight |
319.42 g/mol |
IUPAC Name |
dipotassium;quinolin-8-ol;sulfate |
InChI |
InChI=1S/C9H7NO.2K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;1-5(2,3)4/h1-6,11H;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
YNCMTKURLYZSQT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[O-]S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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